1-[(2-Methyl-1,3-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide
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Overview
Description
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide is a heterocyclic compound that features both an oxazole and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide . The pyrrolidine ring can then be introduced via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole or pyrrolidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The oxazole and pyrrolidine rings allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and pyrrolidine derivatives, such as:
- 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide
- This compound
Uniqueness
What sets this compound apart is its unique combination of the oxazole and pyrrolidine rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H15N3O2/c1-7-12-8(6-15-7)5-13-4-2-3-9(13)10(11)14/h6,9H,2-5H2,1H3,(H2,11,14) |
InChI Key |
VYTGAKYXPJJKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)CN2CCCC2C(=O)N |
Origin of Product |
United States |
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